(4-Acetylamino-benzenesulfonylamino)-acetic acid
Overview
Description
(4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influenza Virus Sialidase Inhibition : Compounds like 4-acetylamino-3-(imidazol-1-yl)-benzoic acids, including derivatives of (4-Acetylamino-benzenesulfonylamino)-acetic acid, have shown potential as novel inhibitors of influenza virus sialidase, comparable to other known inhibitors (Howes et al., 1999).
Synthesis for Pharmaceuticals and Nutraceuticals : The compound 4-acetylaminobenzo[15]crown-5, a derivative of this compound, has potential applications in pharmaceuticals and nutraceuticals. This was demonstrated through a one-pot reaction synthesis (Wei, Zhou, & Zhang, 2004).
Alcohol Oxidation : The related compound 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate has been used as a stable, nonhygroscopic oxidant for oxidizing alcohols to ketones or aldehydes, with silica gel catalysis (Bobbitt, 1998).
Anti-Cancer Activity : The compound 4ABCME, derived from this compound, shows potential anti-cancer activity. This compound has been optimized for molecular geometry and stability, with molecular docking identifying potential receptors for drug design (Rahuman et al., 2020).
Influenza Neuraminidase Inhibitors : A novel structural template for developing more potent benzoic acid inhibitors of influenza neuraminidase has been presented, offering new opportunities for evolving more potent antiviral agents (Brouillette et al., 1999).
Thromboxane A2 Receptor Antagonists : New arylsulfonamido thromboxane A2 receptor antagonists, such as VII-4, show potential as oral anticoagulant agents for thromboxane A2 receptor-mediated platelet aggregation (Sartori et al., 1993).
Histone Deacetylase Inhibition in Cancer Therapy : CI-994, an early histone deacetylase inhibitor, suggests its antitumor activity is linked to this mechanism. This compound is related to this compound and has shown efficacy in HCT-8 colon carcinoma (Kraker et al., 2003).
Mechanism of Action
Target of Action
The primary target of (4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as 2-(4-acetamidobenzenesulfonamido)acetic acid, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folate and purine nucleotides, which are essential for bacterial growth .
Mode of Action
The compound inhibits bacterial growth by binding to dihydropteroate synthase . This binding prevents the enzyme from catalyzing the conversion of 6-hydroxymethyl-7,8-dihydropterin and para-aminobenzoic acid to 7,8-dihydropteroate, a critical step in the synthesis of folate .
Biochemical Pathways
By inhibiting dihydropteroate synthase, the compound disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids and amino acids. Therefore, its deficiency leads to impaired DNA replication and cell division, ultimately inhibiting bacterial growth .
Pharmacokinetics
Like other sulfonamide drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of dihydropteroate synthase by this compound leads to a decrease in bacterial folate levels, which in turn results in the inhibition of bacterial growth . This makes the compound effective in treating bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the traditional process of synthesizing the compound involves the use of a large amount of HSO3Cl, which can cause serious environmental problems . An alternative process has been investigated that partially substitutes HSO3Cl with PCl5 as the chlorination agent, reducing the environmental impact .
Properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12-8-2-4-9(5-3-8)18(16,17)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAFXXUEQDFMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297330 | |
Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23776-98-9 | |
Record name | 23776-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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